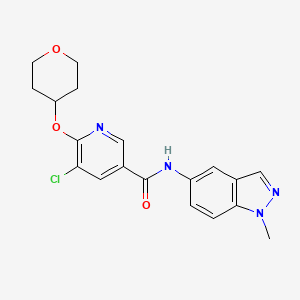
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea, also known as FTY720, is a synthetic compound that has garnered significant attention in the scientific community for its potential therapeutic applications. FTY720 has been studied for its ability to modulate the immune system, particularly in the treatment of autoimmune diseases and organ transplantation. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a compound that can be synthesized through various chemical reactions involving furan, thiophene derivatives, and urea. The synthesis of related compounds involves reactions such as dimerization, coupling with arene diazonium salts, and reactions with hydrazines or urea derivatives to afford pyrazolo, pyrimido, and naphthyridine derivatives (Abdelrazek et al., 2010). Furthermore, photoinduced direct oxidative annulation methods without the need for transition metals and oxidants have been developed to access highly functionalized polyheterocyclic compounds (Zhang et al., 2017).
The chemical reactivity of compounds containing furan and thiophene units has also been explored in the synthesis of geminally activated nitro dienes and expanded calix[n]pyrroles and their analogues, highlighting the versatility of these heterocyclic compounds in organic synthesis (Baichurin et al., 2019; Nagarajan et al., 2001). Ethynylation reactions have further demonstrated the relative reactivity of heterocycles, showing the varied potential of these compounds in synthetic chemistry (Sobenina et al., 2014).
Eigenschaften
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c18-14(17-13-4-2-7-22-13)16-10-15(19,11-5-8-21-9-11)12-3-1-6-20-12/h1-9,19H,10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXQDRRZAKGMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NC2=CC=CS2)(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


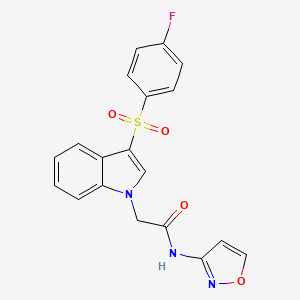
![(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2811093.png)
![2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2811094.png)
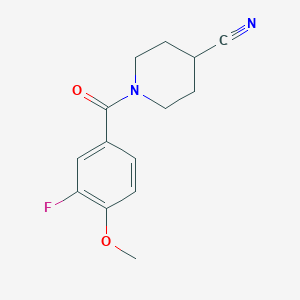
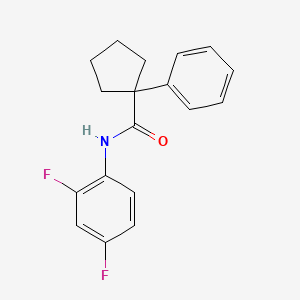
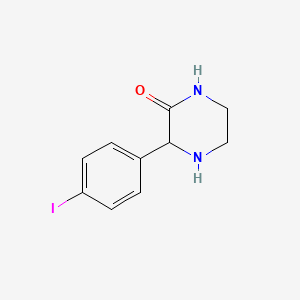
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2811099.png)
![4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2811100.png)
![Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2811104.png)
![3,4,5-triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2811108.png)
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B2811109.png)
![[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol](/img/structure/B2811110.png)
